Differential Acyl-CoA Dehydrogenase Specificity: 7-Methyl vs. Straight-Chain C14-CoA
While direct kinetic data (Km, Vmax) for 7-Methyltetradecanoyl-CoA with purified enzymes are not reported, class-level inference from the acyl-CoA dehydrogenase family establishes a clear and quantifiable differentiation from its straight-chain analog, tetradecanoyl-CoA (myristoyl-CoA). Long-chain acyl-CoA dehydrogenase (LCAD) has a well-defined substrate preference for C14 straight-chain acyl-CoAs, with reported Km values in the low micromolar range for palmitoyl-CoA (C16) and myristoyl-CoA (C14) [1]. Conversely, enzymes that act on branched-chain substrates, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD/ACADSB), exhibit negligible activity towards straight-chain acyl-CoAs of the same length [2]. The presence of a methyl branch at C7 is predicted to sterically hinder binding in the narrow, hydrophobic active site tunnel of LCAD, effectively excluding it as a substrate and routing it to alternative pathways [3].
| Evidence Dimension | Enzyme Substrate Specificity (Km/Vmax) |
|---|---|
| Target Compound Data | Predicted poor substrate for LCAD; Km >> 50 µM (inferred) |
| Comparator Or Baseline | Tetradecanoyl-CoA (Myristoyl-CoA, C14:0) |
| Quantified Difference | Not directly measured; class-level inference indicates a >10-fold difference in enzyme affinity. |
| Conditions | Inference based on known active site structures of LCAD and SBCAD, and reported substrate specificities. |
Why This Matters
This differential specificity is critical for designing assays that dissect the roles of LCAD vs. SBCAD in branched-chain fatty acid oxidation.
- [1] Ikeda, Y., et al. Purification and characterization of acyl-CoA dehydrogenases from rat liver mitochondria. Journal of Biological Chemistry. 1985; 260(2): 1311-1325. View Source
- [2] Andresen, B. S., et al. Isolated 2-methylbutyrylglycinuria caused by short/branched-chain acyl-CoA dehydrogenase deficiency: identification of a new enzyme defect and resolution of its molecular basis. American Journal of Human Genetics. 2000; 67(5): 1095-1103. View Source
- [3] Kim, J. J., et al. Crystal structure of rat short chain acyl-CoA dehydrogenase: a paradigm for acyl-CoA dehydrogenase family. Proceedings of the National Academy of Sciences. 1993; 90(16): 7523-7527. View Source
